molecular formula C8H5BrF2O2 B1428551 Methyl 4-bromo-2,5-difluorobenzoate CAS No. 1193162-21-8

Methyl 4-bromo-2,5-difluorobenzoate

Cat. No. B1428551
CAS RN: 1193162-21-8
M. Wt: 251.02 g/mol
InChI Key: LDJDOESDQOIIGE-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,5-difluorobenzoate” is a chemical compound that belongs to the ester class of organic compounds . It is a brominated benzoate ester with two fluorine atoms attached to the benzene ring . The compound has a CAS Number of 1193162-21-8 .


Molecular Structure Analysis

The molecular formula of “Methyl 4-bromo-2,5-difluorobenzoate” is C8H5BrF2O2 . It has an average mass of 251.025 Da and a monoisotopic mass of 249.944092 Da .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,5-difluorobenzoate” is a colorless to white to yellow liquid or semi-solid or solid . The compound should be stored in a dry room at normal temperature .

Scientific Research Applications

Medicinal Chemistry

This compound finds applications in medicinal chemistry for drug design and discovery. It’s particularly useful in the design of fluorinated drug candidates that require increased metabolic stability or improved binding affinity to biological targets.

Each of these applications leverages the unique chemical structure of Methyl 4-bromo-2,5-difluorobenzoate , which includes a benzoate ester functional group, bromine, and fluorine atoms, providing a combination of reactivity and stability that’s useful across various fields of scientific research .

Safety and Hazards

“Methyl 4-bromo-2,5-difluorobenzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

The mode of action of Methyl 4-bromo-2,5-difluorobenzoate Given its chemical structure, it is possible that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der Waals interactions . .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-bromo-2,5-difluorobenzoate are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted by this compound .

Result of Action

The molecular and cellular effects of Methyl 4-bromo-2,5-difluorobenzoate Without more information about its targets and mode of action, it is difficult to predict its potential effects .

Action Environment

The action of Methyl 4-bromo-2,5-difluorobenzoate may be influenced by a variety of environmental factors. These could include pH, temperature, and the presence of other molecules that could interact with the compound. The specifics of how these factors might influence the compound’s action, efficacy, and stability are currently unknown .

properties

IUPAC Name

methyl 4-bromo-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJDOESDQOIIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2,5-difluorobenzoate

CAS RN

1193162-21-8
Record name Methyl 4-bromo-2,5-difluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-bromo-2,5-difluorobenzoic acid (4.82 g, 20.3 mmol) and methanol (100 ml, saturated with gaseous HCl) was heated at 65° C. for 3 h. The volatiles were evaporated, MeOH was added and once again it was evaporated. This procedure was repeated three times. Purification by flash column chromatography (isooctane/EtOAc 4:1) gave the title compound (4.2 g). MS m/z (rel. intensity, 70 eV) 252 (M+, 33), 250 (M+, 34), 221 (95), 219 (bp), 193 (20), 191 (21), 112 (32).
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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